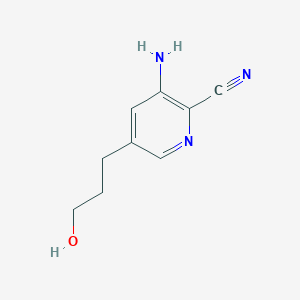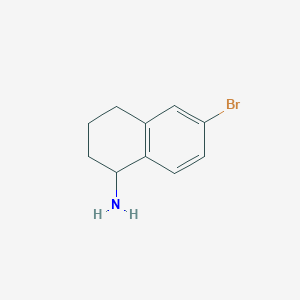![molecular formula C8H6BrClN2 B1376964 6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole CAS No. 1378947-22-8](/img/structure/B1376964.png)
6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole
Übersicht
Beschreibung
6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole is a chemical compound with the CAS Number: 1378947-22-8 . It has a molecular weight of 245.51 . This compound is part of the benzo[d]imidazole family, which is known for its broad range of chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods . For instance, one method involves the reaction of diamine derivatives with an adduct formed by an aldehyde and sodium bisulfite .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of bromine, chlorine, and a methyl group on a benzo[d]imidazole core . The benzo[d]imidazole core is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Wissenschaftliche Forschungsanwendungen
Synthesis of Antifungal Agents
A novel approach to synthesizing azole antifungal agents involves the ring contraction of related compounds in the presence of imidazole, leading to the formation of cis-6-chloro-2,3-dihydro-2-(1H-imidazol-1-ylmethyl)benzo[b]thiophene-3-ol as a major product. This process showcases the compound's role in creating new classes of antifungal medications (RaneDinanath et al., 1988).
Development of Antimicrobial Agents
Research into imidazolyl Schiff bases, triazoles, and azetidinones derived from similar compounds indicates potential antimicrobial properties. These derivatives exhibit excellent antibacterial and antifungal activities, highlighting the compound's relevance in developing new antimicrobial treatments (Rekha et al., 2019).
Antitubercular Activity
The synthesis and evaluation of novel 1H-benzo[d]imidazole derivatives, analogous to the compound , have demonstrated significant tuberculostatic activity against Mycobacterium tuberculosis and Mycobacterium bovis. This research suggests the compound's derivatives as promising candidates for anti-tubercular agents (Gobis et al., 2015).
Application in Organic Synthesis
The compound's derivatives have been used in organic synthesis, including the Sandmeyer type reactions for bromination and transformations involving copper-promoted cycloadditions. These studies demonstrate the compound's versatility in synthesizing a wide range of organic molecules (Lobana et al., 2011).
Role in Molecular Modeling and QSAR Studies
Research involving the synthesis, molecular modeling, and QSAR (Quantitative Structure-Activity Relationship) analysis of derivatives shows the compound's utility in drug design and development. These studies provide insights into the structural and electronic requirements for biological activity, aiding in the rational design of new therapeutic agents (Tomorowicz et al., 2020).
Wirkmechanismus
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the development of various drugs, including kinase inhibitors .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Imidazole derivatives have been found to impact a wide range of biochemical pathways, depending on the specific derivative and its targets .
Result of Action
Imidazole derivatives have been found to exhibit a variety of effects at the molecular and cellular level, depending on the specific derivative and its targets .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of a compound .
Biochemische Analyse
Biochemical Properties
6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects at the molecular level by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s therapeutic potential and biochemical behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the compound’s safety and therapeutic window .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism. By inhibiting or activating specific enzymes, this compound can alter the flow of metabolites through various pathways, leading to changes in cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine the compound’s localization and accumulation within specific cellular compartments. Understanding the transport and distribution mechanisms is crucial for predicting the compound’s effects on different tissues and organs .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may affect cellular metabolism .
Eigenschaften
IUPAC Name |
6-bromo-2-chloro-1-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-12-7-4-5(9)2-3-6(7)11-8(12)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPTUTCWKUFTHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B1376884.png)

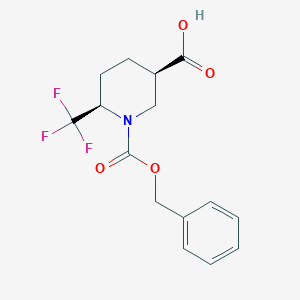
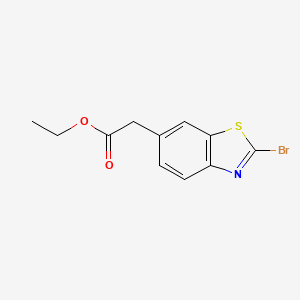
![1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide](/img/structure/B1376888.png)
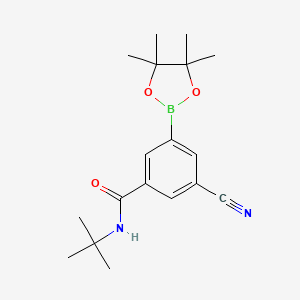
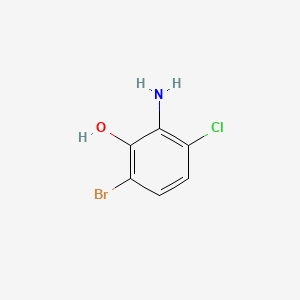
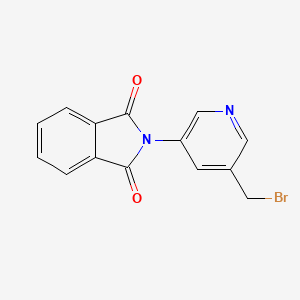
![Tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1376894.png)
